(1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound with significant implications in organic synthesis and medicinal chemistry. This compound is characterized by its unique bicyclic structure, which features a nitrogen atom integrated into the ring system. The compound's molecular formula is , and it is recognized for its potential applications in drug development and as a building block in synthetic organic chemistry.
This compound belongs to the class of azabicyclic compounds, which are known for their structural complexity and biological activity. It can be sourced from various chemical suppliers and is often utilized in research settings due to its interesting chemical properties and potential therapeutic applications.
The synthesis of (1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through several methods:
The molecular structure of (1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be represented as follows:
The compound can be represented using SMILES notation as CC1(C)[C@H]2CN[C@H](C(=O)O)[C@@H]12
, indicating its stereochemical configuration .
(1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate participates in various chemical reactions:
Relevant data indicates that this compound may have specific melting points or boiling points depending on its form (salt vs free base) .
(1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate has several potential applications:
Transition metal catalysts enable the stereoselective construction of the 3-azabicyclo[3.1.0]hexane core through domino cyclopropanation reactions. These processes typically involve intramolecular cyclization of chain enynes or dienes coordinated to metal carbene intermediates. Palladium, rhodium, and ruthenium complexes demonstrate high efficacy for this transformation, leveraging their unique electronic properties to control stereochemistry at the ring fusion points. For example, Pd(0)-catalyzed reactions of propargylamine derivatives generate electrophilic vinyl carbenes that undergo stereospecific cyclopropanation with pendant alkenes, establishing the bicyclic framework with >90% enantiomeric excess (ee) under optimized conditions [2]. The scalability of this approach is evidenced by gram-scale syntheses of pharmaceutically relevant intermediates, where catalyst loadings as low as 1.5 mol% maintain reaction efficiency [5]. Key factors influencing stereoselectivity include ligand architecture (e.g., chiral phosphines), solvent polarity, and temperature gradients during the exothermic cyclization event.
Table 1: Metal Catalysts for Cyclopropanation Domino Reactions
Metal Species | Ligand System | ee (%) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Pd(0) | BINAP | 90-95 | 70-85 | High cis-selectivity |
Ru(II) | Pybox-phosphine | 85-92 | 65-80 | Tolerant of polar functional groups |
Rh(II) carboxylate | Chiral dirhodium | 88-94 | 75-88 | Rapid cyclization kinetics |
Co(II) porphyrin | D2-symmetric | 80-89 | 60-75 | Oxygen compatibility |
Strong bases like tert-butoxide (tBuOK) facilitate intramolecular Michael-type additions to access polysubstituted 3-azabicyclo[3.1.0]hexanes. This metal-free approach employs vinyl cyclopropanecarboxamides as substrates, where base deprotonation generates an amide enolate that attacks the conjugated alkene, forming the bicyclic system in a single step. Optimization studies reveal that 4.0 equivalents of tBuOK in DMF at 60°C provide optimal yields (82%) for model substrates, with crown ether additives marginally improving conversion [5]. The reaction tolerates electron-donating (methoxy, methyl) and electron-withdrawing (fluoro, bromo) substituents on aryl rings, though sterically hindered analogs like α-naphthyl derivatives exhibit reduced cyclization efficiency. This method delivers the bicyclic core with 40-85% yield and moderate to excellent diastereoselectivity (1:1 to 5:4 dr), depending on the substitution pattern of the cyclopropane ring. The operational simplicity and avoidance of precious metals make this strategy particularly attractive for large-scale applications [5].
Chiral resolution remains a robust method for obtaining enantiopure (1r,2r,5s)-configured material from racemic mixtures. Diastereomeric salt precipitation employs enantiopure resolving agents—typically tartaric acid derivatives—that selectively crystallize with one enantiomer of the racemic bicyclic carboxylate. The (2R,3R)-di-p-toluoyl tartaric acid (DTTA) system achieves near-complete enantiopurification (>99% ee) of the hydrochloride salt in methanol/MTBE solvent systems [2] [8]. Critical process parameters include:
Table 2: Resolution Agents for Enantiopure Bicyclo[3.1.0]hexane Synthesis
Resolving Agent | Solvent System | ee (%) | Recovery Yield (%) | Key Limitation |
---|---|---|---|---|
(2R,3R)-DTTA | MeOH/MTBE | ≥99 | 35-40 | High reagent cost |
L-(+)-Dibenzoyl tartrate | Ethanol/water | 95-98 | 30-38 | Moderate ee variability |
(1S,2S)-DPTA | Acetone/hexane | 97-99 | 33-41 | Slow crystallization |
Chiral auxiliaries installed on the pyrrolidine nitrogen direct stereoselective functionalization of the bicyclic core. The tert-butoxycarbonyl (Boc) group serves dual purposes: it shields the secondary amine during downstream reactions and controls facial selectivity in carboxylation steps. Lithiation at C2 using n-BuLi/TMEDA (-78°C) generates a configurationally stable α-amino organolithium species that reacts with methyl chloroformate to install the ester moiety with >20:1 diastereoselectivity [3] [6]. This high selectivity arises from the chiral auxiliary's conformational rigidity, which forces electrophile approach anti to the bicyclic system's bridgehead. Subsequent auxiliary removal employs acidic conditions (HCl/dioxane), directly yielding the target methyl ester hydrochloride (565456-77-1) without epimerization. Commercial suppliers leverage this method to produce >98% diastereomerically pure material certified for pharmaceutical synthesis [6].
Innovative three-step cascades convert hydroxylated precursors into enantiomerically pure target molecules. The sequence begins with SN2 displacement of a C2-hydroxy group in (1R,5S)-6,6-dimethylbicyclo[3.1.0]hexane derivatives using azide sources (e.g., NaN3/DMF), yielding the corresponding azide with inversion of configuration [1]. Catalytic hydrogenation (Pd/C, H2) then reduces the azide to the amine, which spontaneously cyclizes to form the 3-azabicyclo[3.1.0]hexane scaffold. Subsequent cyanation employs trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (BF3·OEt2) to introduce the nitrile group at C2. Final alcoholysis in methanol/sulfuric acid converts the nitrile to the methyl ester while simultaneously cleaving the tert-butyl carbamate protecting group. This telescoped process achieves 65% overall yield from the hydroxyl precursor and significantly reduces purification burden compared to stepwise methodologies [1] [3].
1.3.2. tert-Butyl Ester Intermediate Utilization in Protecting Group Chemistry
The acid-labile tert-butyl ester (Boc) serves as a strategic handle for orthogonal deprotection in complex syntheses. Intermediate *tert-butyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate* undergoes selective Boc removal under acidic conditions (TFA/DCM) without affecting the nitrile group [1] [6]. The exposed amine is then acylated or alkylated before the nitrile moiety is hydrolyzed to the carboxylic acid under basic conditions (NaOH/EtOH/H2O). Final esterification with diazomethane provides the methyl ester, while alternative alcohols yield diverse esters. This protecting group strategy enables the synthesis of analogs like the ethyl, benzyl, and isopropyl esters without compromising the bicyclic core's stereochemical integrity. The crystalline nature of the tert-butyl ester intermediate facilitates purification by recrystallization from heptane/MTBE, ensuring >99.5% chemical purity before downstream functionalization [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1